molecular formula C12H11Cl2N3O2S B4713893 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Cat. No.: B4713893
M. Wt: 332.2 g/mol
InChI Key: IAHQDONKVNGVQO-UHFFFAOYSA-N
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Description

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11Cl2N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and two cyanoethyl groups attached to the nitrogen atoms of the sulfonamide group

Properties

IUPAC Name

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c13-10-3-4-11(14)12(9-10)20(18,19)17(7-1-5-15)8-2-6-16/h3-4,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHQDONKVNGVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCC#N)CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The sulfonamide group can be oxidized to sulfone using strong oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of cyano groups and the sulfonamide moiety can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
  • 3,4-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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